N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide
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Overview
Description
“N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide” is a chemical compound with the molecular formula C33H72Br2N2 . It is also known by its IUPAC name "dodecyl-[5-[dodecyl(dimethyl)ammonio]pentyl]-dimethyl-ammonium;dibromide" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-26-30-34(3,4)32-28-25-29-33-35(5,6)31-27-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2 . This indicates that the compound has two positively charged nitrogen atoms, each attached to a dodecyl (12-carbon) chain and a pentyl (5-carbon) chain .Physical and Chemical Properties Analysis
This compound has a molecular weight of 656.76 . It is a solid at room temperature and should be stored in an inert atmosphere .Scientific Research Applications
Corrosion Inhibition
N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide, similar to other quaternary ammonium salts, has been investigated for its potential as a corrosion inhibitor. For instance, studies have demonstrated the effectiveness of quaternary ammonium salts in inhibiting copper corrosion in acidic environments. These compounds are mixed-type inhibitors, suggesting that they can slow down both anodic and cathodic processes related to metal corrosion. The efficiency of such inhibitors increases with their concentration, and their adsorption on metal surfaces typically follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption at the surface (Hegazy, A. A. Nazeer, & K. Shalabi, 2015).
Surface Science and Surfactant Behavior
The behavior of this compound as a surfactant, particularly in forming micellar structures, offers insights into its applications in surface science. Gemini cationic surfactants, which include structurally similar compounds, are noted for their efficiency in reducing surface tension and forming stable micellar structures. These properties are essential for applications ranging from detergency, enhanced oil recovery, to applications in nanotechnology and materials science (S. M. Tawfik, 2016).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
dodecyl-[5-[dodecyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-26-30-34(3,4)32-28-25-29-33-35(5,6)31-27-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKEPDHDRCIOA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H72Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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